molecular formula C19H18ClN3O4S2 B11547809 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide

Cat. No.: B11547809
M. Wt: 451.9 g/mol
InChI Key: GRPMFEOVLFSTAJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core This core can be synthesized through a series of condensation reactions involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.

    3-CHLORO-N-(3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PROPANAMIDE: Another structurally related compound with different functional groups.

Uniqueness

The uniqueness of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O4S2

Molecular Weight

451.9 g/mol

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C19H18ClN3O4S2/c20-16-5-4-12(29(25,26)23-6-8-27-9-7-23)10-14(16)18(24)22-19-15(11-21)13-2-1-3-17(13)28-19/h4-5,10H,1-3,6-9H2,(H,22,24)

InChI Key

GRPMFEOVLFSTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl

Origin of Product

United States

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